N'-[(E)-naphthalen-1-ylmethylidene]decane-1-sulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]DECANE-1-SULFONOHYDRAZIDE is an organic compound belonging to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]DECANE-1-SULFONOHYDRAZIDE typically involves the condensation reaction between naphthalen-1-ylmethylidene and decane-1-sulfonohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the Schiff base, followed by cooling and crystallization to obtain the pure product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]DECANE-1-SULFONOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonohydrazide group is replaced by other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in the presence of suitable catalysts or under basic conditions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]DECANE-1-SULFONOHYDRAZIDE has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with various metal ions, which are studied for their catalytic properties.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives are studied for their pharmacological effects.
Industry: Utilized in the development of materials with specific optical and electronic properties. The compound’s ability to absorb UV light makes it useful in materials science.
Mechanism of Action
The mechanism of action of N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]DECANE-1-SULFONOHYDRAZIDE involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. Additionally, it can intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(NAPHTHALEN-1-YL)PICOLINAMIDE:
N-(NAPHTHALEN-1-YL)-N’-ALKYL OXALAMIDE: Used as a ligand in Cu-catalyzed coupling reactions.
(E)-(4-FLUOROPHENYLIMINO)METHYLNAPHTHALEN-2-OL: Exhibits nonlinear optical properties and is used in optoelectronics.
Uniqueness
N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]DECANE-1-SULFONOHYDRAZIDE stands out due to its unique combination of a naphthalene ring and a sulfonohydrazide group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H30N2O2S |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-[(E)-naphthalen-1-ylmethylideneamino]decane-1-sulfonamide |
InChI |
InChI=1S/C21H30N2O2S/c1-2-3-4-5-6-7-8-11-17-26(24,25)23-22-18-20-15-12-14-19-13-9-10-16-21(19)20/h9-10,12-16,18,23H,2-8,11,17H2,1H3/b22-18+ |
InChI Key |
CCRBIENDABGSPK-RELWKKBWSA-N |
Isomeric SMILES |
CCCCCCCCCCS(=O)(=O)N/N=C/C1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CCCCCCCCCCS(=O)(=O)NN=CC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.